molecular formula C15H15BrN2O2 B7749452 2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol

2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol

Cat. No.: B7749452
M. Wt: 335.20 g/mol
InChI Key: CVDDLJMDFOXTFU-UHFFFAOYSA-N
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Description

2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol is a complex organic compound that features a brominated furan ring, a pyrazole ring, and a dimethylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol typically involves multiple steps. One common route starts with the bromination of furan to obtain 5-bromofuran-2-yl derivatives. This intermediate is then subjected to cyclization reactions to form the pyrazole ring. The final step involves coupling the pyrazole derivative with 4,6-dimethylphenol under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Bromofuran-2-yl derivatives: These compounds share the bromofuran moiety and exhibit similar reactivity.

    Pyrazole derivatives: Compounds with a pyrazole ring that may have different substituents.

    Dimethylphenol derivatives: Compounds featuring the dimethylphenol moiety

Uniqueness

2-(5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-4,6-dimethylphenol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[5-(5-bromofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-8-5-9(2)15(19)10(6-8)11-7-12(18-17-11)13-3-4-14(16)20-13/h3-6,12,18-19H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDDLJMDFOXTFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC(C2)C3=CC=C(O3)Br)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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